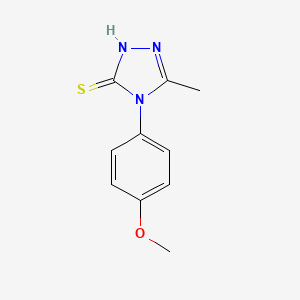
4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through cyclization reactions involving hydrazides .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a 1,2,4-triazole ring substituted with a methyl group at the 5-position, a methoxyphenyl group at the 4-position, and a thiol group at the 3-position .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated for its role in corrosion inhibition. A study found that this compound, along with other benzimidazole derivatives, effectively inhibited mild steel corrosion in HCl solution. The inhibitors exhibited increased efficiency with rising concentration and adhered to the Langmuir adsorption isotherm on the steel surface (Yadav, Behera, Kumar, & Sinha, 2013).
Cholinesterase Inhibition
Research has been conducted on the enzymatic potential of triazoles, including this compound, as cholinesterase inhibitors. These studies include in vitro and in silico analyses, highlighting the compound's effectiveness against certain enzymes, contributing to potential applications in neurological and cognitive disorders (Arfan et al., 2018).
Antimicrobial Activity
A variety of triazole derivatives, including this compound, have been synthesized and shown to possess antimicrobial properties. These compounds, through their unique structural modifications, can exhibit different levels of antimicrobial activity, which is essential in developing new pharmaceuticals (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiproliferative Properties
Studies have also explored the antiproliferative activity of triazole derivatives, including this compound. These compounds have been evaluated for their efficacy in inhibiting the growth of various cells, contributing to cancer research and the development of potential therapeutic agents (Narayana, Raj, & Sarojini, 2010).
Synthesis and Characterization
There is significant research focused on the synthesis and characterization of triazole compounds like this compound. These studies involve exploring the compound's structural properties, which can pave the way for various applications in pharmaceuticals and materials science (Wurfer & Badea, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various targets such as [pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of glucose metabolism.
Mode of Action
These interactions may lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, including protein binding and metabolic stability .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility, stability, and reactivity can be affected by the pH of the environment. Similarly, temperature can influence the compound’s stability and the rate of its reactions .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPXNKOOEUJDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68337-44-0 |
Source


|
| Record name | 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2414011.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)
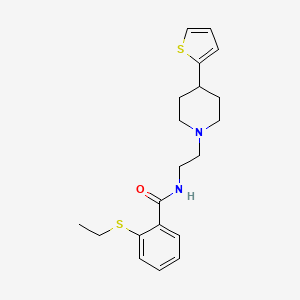
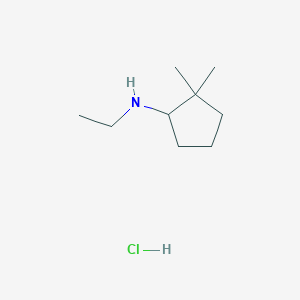

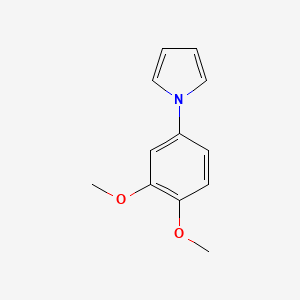
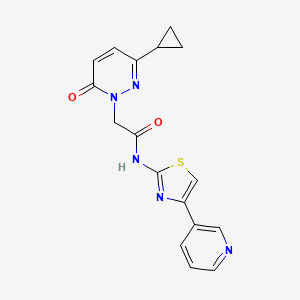

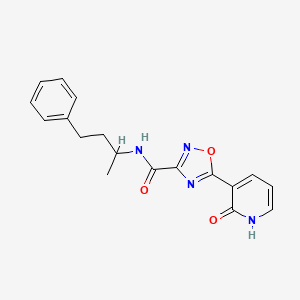

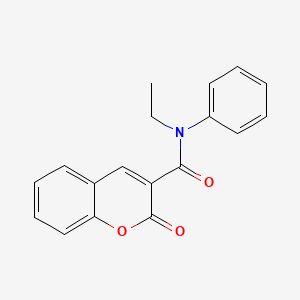
![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)
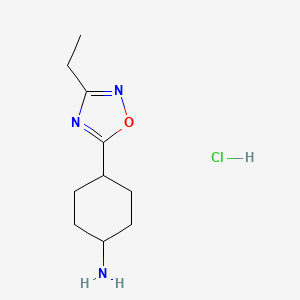
![1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2414034.png)